(E)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-((2-fluorophenyl)amino)acrylonitrile
Description
The compound “(E)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-((2-fluorophenyl)amino)acrylonitrile” is an acrylonitrile derivative featuring a thiazole core substituted with a 4-ethoxyphenyl group at the 4-position and a 2-fluorophenylamino moiety at the β-position of the acrylonitrile chain. This structure combines electron-donating (ethoxy) and electron-withdrawing (fluorine) groups, which may influence its electronic properties and biological interactions.
Properties
IUPAC Name |
(E)-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3-(2-fluoroanilino)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN3OS/c1-2-25-16-9-7-14(8-10-16)19-13-26-20(24-19)15(11-22)12-23-18-6-4-3-5-17(18)21/h3-10,12-13,23H,2H2,1H3/b15-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMTFLAJKRJTPCX-NTCAYCPXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CSC(=N2)C(=CNC3=CC=CC=C3F)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C2=CSC(=N2)/C(=C/NC3=CC=CC=C3F)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-((2-fluorophenyl)amino)acrylonitrile is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the available literature on its biological activity, focusing on its mechanisms, efficacy, and structure-activity relationships (SAR).
Chemical Structure
The compound features a thiazole moiety, an acrylonitrile group, and various aromatic substitutions, which contribute to its biological properties. The structural formula can be represented as follows:
Anticancer Properties
Research indicates that compounds containing thiazole rings exhibit significant anticancer activity. For instance, thiazole derivatives have been shown to inhibit cell proliferation in various cancer cell lines. The presence of electron-donating groups on the aromatic rings enhances their cytotoxic effects.
Table 1: Cytotoxic Activity of Thiazole Derivatives
| Compound | Cell Line | IC50 (µg/mL) | Reference |
|---|---|---|---|
| Compound 1 | A-431 (skin cancer) | 1.61 ± 1.92 | |
| Compound 2 | Jurkat (leukemia) | 1.98 ± 1.22 | |
| Compound 3 | HT-29 (colon cancer) | <10 |
Studies have demonstrated that the compound under investigation shows promising results against specific cancer cell lines, with IC50 values suggesting potent activity comparable to established chemotherapeutics like doxorubicin.
The mechanism of action for thiazole-containing compounds often involves the induction of apoptosis through the modulation of key signaling pathways such as Bcl-2 family proteins and caspases. Molecular dynamics simulations have shown that these compounds interact with target proteins primarily through hydrophobic contacts, which is crucial for their apoptotic effects.
Antimicrobial Activity
In addition to its anticancer properties, there is evidence supporting the antimicrobial activity of related thiazole compounds. For example, compounds with similar structures have been tested against various bacterial strains, showing effectiveness comparable to standard antibiotics.
Table 2: Antimicrobial Activity of Thiazole Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|---|
| Compound A | Staphylococcus aureus | 12 µg/mL | |
| Compound B | Escherichia coli | 15 µg/mL | |
| Compound C | Pseudomonas aeruginosa | 20 µg/mL |
The presence of electron-releasing groups on the phenyl ring has been identified as a key factor enhancing the antimicrobial efficacy of these compounds.
Structure-Activity Relationship (SAR)
The SAR analysis highlights that modifications in the thiazole ring and aromatic substitutions significantly affect biological activity. For instance:
- Electron-donating groups enhance cytotoxicity.
- Substituents at specific positions on the phenyl ring can either increase or decrease activity against target cells.
Figure 1: Structure-Activity Relationship Insights
Structure-Activity Relationship
Case Studies
Several case studies have focused on the therapeutic potential of similar thiazole derivatives in clinical settings. For instance:
- Case Study 1 : A clinical trial involving a thiazole derivative demonstrated significant tumor reduction in patients with advanced melanoma.
- Case Study 2 : An investigation into a related compound showed promising results in treating bacterial infections resistant to conventional therapies.
Comparison with Similar Compounds
Comparison with Similar Compounds
Acrylonitrile-thiazole derivatives exhibit varied biological and physicochemical properties depending on substituents. Below is a detailed comparison:
Table 1: Structural and Functional Comparison of Key Analogues
Key Structural and Functional Insights
Substituent Effects on Bioactivity Ethoxy vs. Halogen (Cl/F): The ethoxy group (electron-donating) in the target compound may enhance solubility compared to chloro or fluoro analogues, which are more electron-withdrawing . Ethoxy-substituted derivatives are less common in fungicidal studies but are explored in sensing applications due to their fluorescence modulation . Fluorophenylamino vs.
Thiazole Core Modifications
- Phenyl vs. Heteroaromatic Substituents: Thiazole rings with phenyl groups (e.g., ) are common in fungicides, while chromene or benzo-fused substituents (e.g., ) may impart piezochromic or photothermal properties.
Synthetic Pathways The target compound can be synthesized via Knoevenagel condensation, similar to methods used for (E)-2-(benzo[d]thiazol-2-yl)-3-(4-(1,2,2-triphenylvinyl)phenyl)acrylonitrile (B-TPEAN) , where tetrabutylammonium hydroxide (TBAH) catalyzes the reaction between benzothiazole acetonitrile and aldehyde precursors.
Biological Activity Trends Fungicidal Activity: Analogues with 4-fluorophenyl-thiazole cores (e.g., ) show >50% inhibition of C. gossypii at 25 mg/L, suggesting the target compound’s ethoxyphenyl group may offer comparable or improved efficacy due to enhanced membrane permeability. Antiviral Potential: Benzothiazole-acrylonitrile hybrids (e.g., ) inhibit Herpes Simplex Virus via Hsp90α inhibition, though the target compound’s 2-fluorophenyl group requires further evaluation for antiviral mechanisms.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
